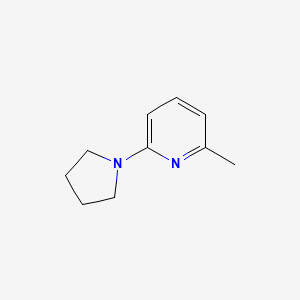

2-Methyl-6-(pyrrolidin-1-yl)pyridine

Description

Propriétés

IUPAC Name |

2-methyl-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-9-5-4-6-10(11-9)12-7-2-3-8-12/h4-6H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRMFTSBMKAGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901292364 | |

| Record name | 2-Methyl-6-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54660-07-0 | |

| Record name | 2-Methyl-6-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54660-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution of 2-Methyl-6-chloropyridine with Pyrrolidine

The most common and direct synthetic route to 2-Methyl-6-(pyrrolidin-1-yl)pyridine involves the nucleophilic substitution of 2-methyl-6-chloropyridine by pyrrolidine. This reaction typically proceeds under basic conditions with potassium carbonate as the base in a polar aprotic solvent such as dimethylformamide (DMF). Heating is applied to facilitate the substitution.

$$

\text{2-Methyl-6-chloropyridine} + \text{Pyrrolidine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, heat}} \text{this compound}

$$

- Base: Potassium carbonate (K2CO3)

- Solvent: Dimethylformamide (DMF)

- Temperature: Elevated (e.g., 80–120 °C)

- Reaction time: Several hours (typically 6–24 h)

This method is favored for its simplicity, moderate to good yields, and scalability for industrial production. Continuous flow chemistry adaptations have been reported to improve conversion rates and process safety by minimizing batch risks.

Catalytic Coupling Using Copper Catalysts

Another preparation approach involves copper-catalyzed coupling reactions. According to patent WO2008137087A1, copper (I) catalysts such as copper(I) chloride, copper(I) bromide, or copper(I) oxide can facilitate the formation of pyrrolidinyl-substituted pyridine derivatives.

- Copper(I) chloride is the preferred catalyst.

- The reaction may involve substrates like 2H-pyridazin-3-one or related heterocycles.

- Base and ligand systems such as 8-hydroxyquinoline may be used to enhance catalytic activity.

- The process is reported as commercially scalable and safe.

Although this method is more commonly applied to complex heterocyclic systems, it may be adapted for the preparation of this compound by coupling appropriate precursors under copper catalysis.

Alternative Synthetic Routes and Multi-Step Procedures

Some literature describes multi-step syntheses involving the initial preparation of substituted pyridin-2-amines or pyridin-2-carbaldehydes, followed by condensation and cyclization reactions to build complex pyridine derivatives. These methods are less direct and typically used for more complex analogs rather than the simple this compound.

Data Table: Summary of Preparation Methods

| Method No. | Starting Material | Key Reagents/Catalysts | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Methyl-6-chloropyridine | Pyrrolidine, K2CO3 | DMF | Heat (80–120 °C), 6–24 h | 70–85 | Direct nucleophilic substitution, scalable |

| 2 | 2H-pyridazin-3-one + 2-methylpyrrolidine derivative | Copper(I) chloride, base, 8-hydroxyquinoline | Various (e.g., DMF or DMSO) | Moderate temperature, catalytic | Not specified | Copper-catalyzed coupling, scalable, safer |

| 3 | Substituted pyridin-2-amine + pyridin-2-carbaldehyde | TosOH, 2-isocyano-2,4,4-trimethylpentane | Methanol | 70 °C, 12 h | Variable | Multi-step, for complex derivatives |

Detailed Research Findings and Notes

Reaction Optimization: The nucleophilic substitution reaction benefits from polar aprotic solvents that stabilize the anionic intermediates and bases that deprotonate pyrrolidine to increase nucleophilicity. Potassium carbonate is preferred for its mild basicity and ease of removal post-reaction.

Catalyst Selection: Copper(I) chloride is the most effective copper catalyst for coupling reactions involving pyrrolidine-substituted pyridines due to its balance of activity and stability. Ligands such as 8-hydroxyquinoline can enhance catalyst performance.

Continuous Flow Chemistry: Adoption of continuous flow reactors for the nucleophilic substitution step has demonstrated improved yields (up to 90%) and safer handling of reactive intermediates by controlling reaction times and temperatures precisely.

Industrial Scalability: Both nucleophilic substitution and copper-catalyzed methods have been adapted for industrial scale, with emphasis on cost-effectiveness, environmental safety, and reproducibility.

Side Reactions and Purification: Potential side reactions include over-alkylation or substitution at undesired positions. Purification typically involves extraction, crystallization, or chromatography depending on the scale.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-6-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce any unsaturated bonds.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of hydroxylated or carbonylated derivatives.

Reduction: Formation of fully saturated derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Methyl-6-(pyrrolidin-1-yl)pyridine has the molecular formula and features a pyridine ring substituted with a methyl group at the second position and a pyrrolidine moiety at the sixth position. This unique structure suggests potential reactivity and biological activity, making it a valuable compound for further research.

Medicinal Chemistry Applications

The structural characteristics of this compound indicate its potential as a lead compound in drug development. Research has shown that related pyridine derivatives can interact with various biological targets, including receptors and enzymes, suggesting that this compound may exhibit similar pharmacological properties.

Potential Biological Activities

- Receptor Interaction : Compounds with similar structures have been identified as receptor antagonists, which could lead to analgesic effects or modulation of neurotransmitter pathways. The specific interactions of this compound with biological targets require further investigation through in vitro and in vivo studies.

- Toxicity Studies : Pyridine derivatives have been studied for their toxicological profiles. For instance, certain derivatives have shown inhibitory effects on cell proliferation at low concentrations, indicating potential toxicity that must be evaluated for safety in pharmaceutical applications .

Synthetic Applications

The synthesis of this compound can be achieved through various organic reactions. The methodologies typically involve multi-step processes that can be optimized for yield and purity.

Synthesis Techniques

A notable method involves the use of continuous flow chemistry to produce 2-methylpyridines efficiently. This approach allows for high conversion rates and minimizes the risks associated with batch processing .

| Entry | Substrate | Product | Average Isolated Yield (%) |

|---|---|---|---|

| 1 | Pyridine | 2-Methylpyridine | 78 |

| 2 | 3-Methylpyridine | 2,5-Dimethylpyridine | 84 |

| 3 | 4-Methylpyridine | 2,4-Dimethylpyridine | 87 |

| 4 | 3,5-Dimethylpyridine | 2,3,5-Trimethylpyridine | 90 |

| 5 | 4-tert-Butylpyridine | 2-Methyl-4-tert-butylpyridine | 94 |

This table illustrates the effectiveness of different substrates in producing methylated pyridines, showcasing the versatility of pyridine derivatives in synthetic chemistry.

Case Studies and Research Findings

Several studies have highlighted the potential applications of pyridine derivatives in various fields:

- Pharmacological Research : A study on pyridine compounds revealed their ability to inhibit growth in biological assays, indicating their potential as therapeutic agents .

- Organic Synthesis : The development of greener synthetic methods for producing pyridines has been emphasized, focusing on reducing waste and improving efficiency .

- Biological Activity Screening : Preliminary studies on similar compounds have shown pronounced effects on plant growth stimulation, suggesting broader applications in agricultural sciences .

Mécanisme D'action

The mechanism of action of 2-Methyl-6-(pyr

Activité Biologique

2-Methyl-6-(pyrrolidin-1-yl)pyridine, an organic compound with the molecular formula CHN, is structurally related to nicotine and exhibits a variety of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with a pyrrolidin-1-yl group. This structure is significant as it influences the compound's interaction with biological targets, particularly nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions.

Nicotinic Receptor Interaction

Research indicates that this compound interacts with nAChRs, similar to nicotine. Its binding affinity and efficacy at these receptors suggest potential applications in treating disorders such as Alzheimer's disease and schizophrenia, where cholinergic signaling is disrupted.

Antimicrobial Properties

In vitro studies have shown that derivatives of pyridine compounds exhibit antibacterial and antifungal activities. Although specific data on this compound is limited, its structural analogs have demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi . For instance, compounds related to this class have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Pharmacological Studies

A study focused on the pharmacological profile of this compound revealed its potential as a dual inhibitor of bacterial topoisomerases, which are critical for bacterial DNA replication. The compound demonstrated potent antibacterial activity against E. coli, suggesting its utility in developing new antibiotics .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has shown that modifications to the pyridine and pyrrolidine moieties can significantly alter biological activity. For example, varying the substituents on the pyridine ring has been linked to changes in receptor affinity and antimicrobial potency .

Comparison of Biological Activities

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | CHN | Nicotinic receptor agonist; antimicrobial potential |

| Nicotine | CHN | Potent stimulant; interacts with nAChRs |

| 3-(1-Methylpyrrolidin-2-yl)pyridine | CHN | Varies in receptor interaction; potential neuroactivity |

| 3-Ethynyl-2-methyl-6-(pyrrolidin-1-yl)pyridine | CHN | Altered activity profile due to ethynyl substitution |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-methyl-6-(pyrrolidin-1-yl)pyridine and related pyridine derivatives:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

- MPEP and SIB-1893 demonstrate that aromatic substituents (e.g., phenylethynyl or phenylethenyl) at the 6-position enhance mGluR5 antagonism, likely through π-π interactions with receptor pockets .

- In contrast, This compound ’s pyrrolidine group introduces steric bulk and basicity, which may alter receptor binding kinetics or solubility compared to MPEP derivatives.

Pharmacological Implications :

- MPEP’s dual role—neuroprotective at low doses but exacerbating cognitive deficits at high doses—highlights the importance of dosage optimization in mGluR5-targeted therapies .

- The iodine atom in 3-iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine offers a handle for radiolabeling or further functionalization in medicinal chemistry .

Synthetic Accessibility :

- This compound is synthesized efficiently (78% yield) under mild conditions, contrasting with MPEP and MTEP, which require more complex alkynylation steps .

Q & A

Q. What synthetic methodologies are optimized for preparing 2-Methyl-6-(pyrrolidin-1-yl)pyridine, and how can reaction conditions be tailored to improve yield?

Answer: Synthesis of this compound typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example:

- Nucleophilic substitution : React 2-methyl-6-chloropyridine with pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate deprotonation. Reaction monitoring via TLC or HPLC is critical to optimize reaction time and temperature .

- Catalytic coupling : Pd-catalyzed Buchwald-Hartwig amination can enhance regioselectivity. Use Pd(OAc)₂/Xantphos as a catalyst system and Cs₂CO₃ as a base in toluene at 100–110°C. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity.

Q. Key Considerations :

- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of pyrrolidine) to minimize unreacted starting material.

- Monitor for side products like over-alkylation using GC-MS or LC-MS .

Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR :

- Pyridine ring protons : Expect aromatic signals in δ 7.0–8.5 ppm. The methyl group at position 2 appears as a singlet (~δ 2.5 ppm).

- Pyrrolidine protons : Distinct multiplet patterns for the -CH₂- groups (δ 1.8–3.0 ppm) and NH (if protonated, δ ~1.5 ppm).

- ¹³C NMR : Pyridine carbons resonate at δ 120–150 ppm; pyrrolidine carbons at δ 25–50 ppm .

- FT-IR : Key peaks include C-N stretching (~1350 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and pyrrolidine ring vibrations (~2800–3000 cm⁻¹ for C-H) .

Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability : Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C/37°C. Monitor degradation via HPLC-UV at 254 nm.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For aqueous solutions, conduct accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the electronic properties and potential biological targets of this compound?

Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a small HOMO-LUMO gap (~3–4 eV) suggests potential as a ligand for metal complexes .

- Docking Simulations : Screen against protein databases (e.g., PDB) to identify binding affinities. The pyrrolidine moiety may interact with hydrophobic pockets in enzymes like kinases or GPCRs .

Methodology : Use Gaussian 16 for DFT and AutoDock Vina for docking. Validate with experimental IC₅₀ assays .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine-pyridine hybrids?

Answer:

- Data Triangulation : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability). For instance, discrepancies in IC₅₀ values may arise from differences in cell lines or assay protocols .

- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may contribute to observed effects.

- Control Experiments : Test for off-target interactions (e.g., hERG channel binding) to rule out nonspecific activity .

Q. How does the compound’s stereoelectronic profile influence its coordination chemistry with transition metals?

Answer:

- Ligand Design : The pyridine nitrogen and pyrrolidine lone pairs enable chelation with metals like Cu(II) or Pd(II).

- Spectroscopic Validation : EPR and UV-Vis (e.g., d-d transitions at ~600 nm for Cu(II) complexes) confirm coordination. Magnetic susceptibility measurements assess spin states .

Case Study : Copper(II) complexes of analogous pyridine derivatives show square-planar geometry, verified by X-ray crystallography .

Q. What advanced chromatographic methods (e.g., chiral HPLC) separate enantiomers or diastereomers of structurally related analogs?

Answer:

- Chiral Stationary Phases : Use Chiralpak IA or IB columns with hexane/isopropanol (90:10) mobile phase.

- Method Optimization : Adjust flow rate (1.0–1.5 mL/min) and column temperature (25–40°C) to resolve peaks. Validate with circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.